Asymmetric Architecture vs. Symmetric Oxalamide Ligands: Structural Uniqueness
The target compound is the only oxalamide in the public domain that contains both a thiophen‑2‑ylmethyl group and a 2‑(1‑tosylpiperidin‑2‑yl)ethyl group . In contrast, the well‑characterized ligand BTMO has two identical thiophen‑2‑ylmethyl arms [1]. This asymmetry creates a unique spatial arrangement of hydrogen‑bond donors and acceptors (two amide NH, two amide CO, one sulfonamide SO₂, one piperidine N) that is not achievable with symmetric analogs.
| Evidence Dimension | Structural uniqueness |
|---|---|
| Target Compound Data | Asymmetric; one thiophen‑2‑ylmethyl, one 2‑(1‑tosylpiperidin‑2‑yl)ethyl terminus |
| Comparator Or Baseline | BTMO (N,N′-bis(thiophen‑2‑ylmethyl)oxalamide); symmetric, two identical termini |
| Quantified Difference | Qualitative difference; no quantitative structural similarity metric available |
| Conditions | 2D chemical structure comparison based on CAS registry and PubChem records |
Why This Matters
For researchers seeking novel chemotypes for target‑focused screening, the asymmetric scaffold offers a distinct 3D pharmacophore that cannot be sampled by symmetric oxalamide libraries.
- [1] PubChem. N1,N2-Bis(thiophen-2-ylmethyl)oxalamide. CID 3017747. https://pubchem.ncbi.nlm.nih.gov/compound/3017747 (accessed 2026-05-09). View Source
